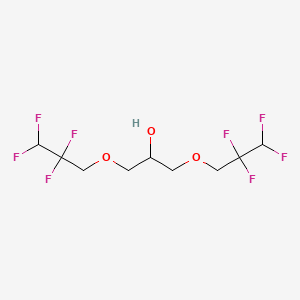![molecular formula C6H5BrN4 B1447615 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1556457-89-6](/img/structure/B1447615.png)
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
- Field : Molecular Biology
- Application Summary : The compound is used as an inhibitor of PAK4, a kinase associated with a variety of cancers .
- Method of Application : The inhibitory mechanisms of the compound were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .
- Results : The compound showed strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
- Field : Biochemistry
- Application Summary : The compound has been found to potently inhibit RIPK1, a protein kinase involved in necroptosis .
- Method of Application : The compound’s inhibitory effect was evaluated through enzymatic assays .
- Results : The compound showed a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM .
- Field : Pharmacology
- Application Summary : The compound has been used in the design and synthesis of novel derivatives as potent, selective, and reversible BTK inhibitors for the treatment of rheumatoid arthritis .
- Method of Application : The compound’s inhibitory effect was evaluated through enzymatic assays .
- Results : The compound showed good kinase selectivity .
- Field : Pharmacology
- Application Summary : The compound has been used in the development of Quantitative Structure-Activity Relationship (QSAR) analysis for anti-rheumatoid activity .
- Method of Application : The compound’s anti-rheumatoid activity was evaluated using QSARINS software .
- Results : The compound showed potential for pharmacophore optimization of the pyrrolo-pyrimidine nucleus for anti-rheumatoid activity .
Inhibition of P21-Activated Kinase 4 (PAK4)
RIPK1 Inhibition
Bruton’s Tyrosine Kinase (BTK) Inhibition
Anti-Rheumatoid Activity
- Field : Medicinal Chemistry
- Application Summary : The compound has been used in the discovery of new pyrrolo[2,3-d]pyrimidine derivatives as potential multi-targeted kinase inhibitors and apoptosis inducers .
- Method of Application : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields .
- Results : Among these novel compounds, promising cytotoxic effects were observed against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM .
- Field : Chemistry
- Application Summary : The compound is used in chemical synthesis, particularly in the creation of other complex organic molecules .
- Method of Application : The compound’s use in chemical synthesis typically involves its reaction with other reagents under controlled conditions .
- Results : The specific outcomes of these reactions can vary widely depending on the other reagents and conditions used .
Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
Chemical Synthesis
- Field : Molecular Biology
- Application Summary : The compound is used as an inhibitor of PAK4, a kinase associated with a variety of cancers .
- Method of Application : The inhibitory mechanisms of the compound were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .
- Results : The compound showed strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
- Field : Biochemistry
- Application Summary : The compound has been found to potently inhibit RIPK1, a protein kinase involved in necroptosis .
- Method of Application : The compound’s inhibitory effect was evaluated through enzymatic assays .
- Results : The compound showed a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM .
Inhibitor of P21-Activated Kinase 4 (PAK4)
RIPK1 Inhibition
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJHMVADVRQFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B1447532.png)
![2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one](/img/structure/B1447533.png)
![1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447534.png)
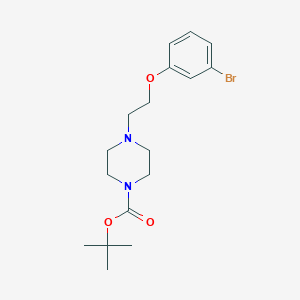
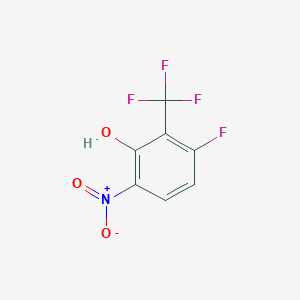

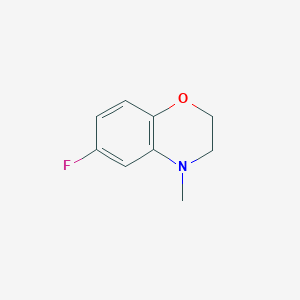
amine](/img/structure/B1447542.png)
![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B1447543.png)

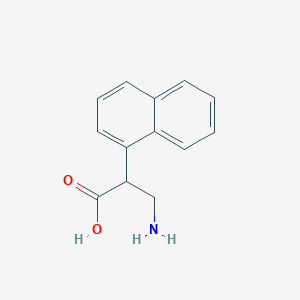
![1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1447549.png)
![6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B1447553.png)
